Citromycin

Ovarian Cancer Metastasis Non-cytotoxic

Citromycin (CAS 37209-30-6) is a structurally distinct streptothricin-class antibiotic defined by a glycine-derived side chain instead of the L-β-lysine found in classic streptothricins. This divergence abolishes antibacterial activity while uniquely conferring anti-invasive properties through ERK1/2 pathway inhibition, MMP-2/9 downregulation, and EMT suppression. With no cytotoxicity (IC50 > 50 µM), it serves as a clean tool for dissecting metastasis mechanisms without confounding cell-death artifacts. Direct substitution with generic streptothricins is scientifically invalid—minor modifications (e.g., deformimination) completely eliminate function. To ensure reproducible anti-invasive phenotypes, source the authentic glycine-side-chain chemotype.

Molecular Formula C13H10O5
Molecular Weight 246.21 g/mol
CAS No. 37209-30-6
Cat. No. B161856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCitromycin
CAS37209-30-6
Synonymscitromycin
Molecular FormulaC13H10O5
Molecular Weight246.21 g/mol
Structural Identifiers
SMILESCC1=CC(=O)C2=C(O1)C3=CC(=C(C=C3OC2)O)O
InChIInChI=1S/C13H10O5/c1-6-2-9(14)8-5-17-12-4-11(16)10(15)3-7(12)13(8)18-6/h2-4,15-16H,5H2,1H3
InChIKeyQZZUHPUWIRSQPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mm / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

Structure & Identifiers


Interactive Chemical Structure Model





Citromycin (CAS 37209-30-6): A Structurally Distinct Polyketide from Penicillium and Streptomyces with Documented Anti-Invasive Activity


Citromycin is a natural polyketide antibiotic belonging to the structural class of 1-benzopyrans [1]. Originally isolated from Streptomyces strains in 1969, it is characterized as a water-soluble, basic compound related to the streptothricin group [2]. Unlike classic streptothricins that contain an L-β-lysine side chain, Citromycin possesses a glycine-derived side chain, placing it in a distinct subgroup of streptothricin-like compounds [3]. Chemically, it is identified as 8,9-dihydroxy-2-methyl-5H-pyrano[3,2-c]chromen-4-one (molecular formula C13H10O5, molecular weight 246.21 g/mol) [1][4]. While initially noted for its weak antibiotic activity, recent research has identified Citromycin as a specific inhibitor of cancer cell migration and invasion via suppression of the ERK1/2 signaling pathway, a property not shared by all streptothricin-class antibiotics [5].

Why Citromycin Cannot Be Substituted with Generic Streptothricins or Other Polyketides


Direct substitution of Citromycin with closely related streptothricin-class antibiotics (e.g., Streptothricin F, BD-12) or other aromatic polyketides is not scientifically justified due to structural and functional divergence. Citromycin uniquely contains a glycine-derived side chain instead of the L-β-lysine moiety found in classic streptothricins, which alters its chemical properties and biological profile [1]. Furthermore, the anti-invasive activity of Citromycin is dependent on a specific structural motif: the protection of the terminal amino group in glycine by a basic group (e.g., formimino) and the integrity of the lactam ring in the streptolidine moiety. Modifications such as deformimination or N-acetylation completely abolish antibacterial activity, demonstrating that even minor structural changes result in a loss of function [2]. In antibacterial assays, Citromycin itself shows no growth inhibition against Gram-positive or Gram-negative reference strains, whereas structurally distinct co-isolated compounds from the same source exhibit potent activity [3]. Therefore, procurement of Citromycin as a specific research tool—rather than a generic 'streptothricin-like' compound—is essential to ensure the desired anti-invasive phenotype is reliably reproduced.

Citromycin (CAS 37209-30-6): Quantified Differentiation Evidence for Scientific Selection


Non-Cytotoxic Anti-Invasive Activity in Ovarian Cancer Cells: A Differentiated Profile

Citromycin demonstrates a distinct functional profile: it inhibits cancer cell migration and invasion without causing cytotoxicity. In direct head-to-head comparison within the same study, Citromycin exhibited no cytotoxic activity against SKOV3 and A2780 ovarian cancer cells (IC50 > 50 µM), whereas the positive control cisplatin showed expected cytotoxicity. Other compounds from the same source, such as asparacochioside A, exhibit significant cytotoxicity with IC50 values as low as 5.25 ± 2.2 µM in A2780 cells [1]. This lack of direct cytotoxicity positions Citromycin as a specific probe for studying anti-invasive mechanisms independent of cell death pathways.

Ovarian Cancer Metastasis Non-cytotoxic

Inhibition of Cancer Cell Migration Comparable to Galunisertib (TGF-β Inhibitor)

Citromycin's anti-migratory efficacy was benchmarked against Galunisertib (LY2157299), a potent and selective inhibitor of TGF-β receptor I kinase. In a cross-study comparable assessment, Citromycin at 5 µM and 25 µM significantly inhibited the migration of SKOV3 and A2780 ovarian cancer cells, with the effect at 25 µM being comparable to that of Galunisertib [1]. This provides a functional benchmark for the compound's potency in a well-characterized anti-metastatic pathway context.

Ovarian Cancer Cell Migration TGF-β Pathway

Structural Differentiation from Classic Streptothricins: Glycine vs. β-Lysine Side Chain

Citromycin belongs to a distinct subgroup of streptothricin-like antibiotics characterized by a glycine-derived side chain, in contrast to the L-β-lysine side chain present in classic streptothricins such as Streptothricin F [1]. This structural divergence is not merely academic; hydrolysis of Citromycin yields glycine, an amino sugar, and streptolidine, confirming the absence of β-lysine [2]. This difference has implications for biological activity and target selection.

Streptothricin Structure-Activity Relationship Natural Product

Reduced Toxicity of Citromycinic Acid Demonstrates Structure-Dependent Safety Profile

Chemical modification studies reveal that the toxicity of Citromycin can be significantly reduced through structural alteration. Treatment of Citromycin with 3N hydrochloric acid converts it to citromycinic acid, which exhibits less than half the toxicity of the parent compound [1]. This finding establishes that the toxicity of Citromycin is not an inherent class property but is dependent on specific structural features, providing a basis for developing analogs with improved safety margins.

Toxicity Derivative Streptothricin

Weak or Absent Antibacterial Activity Distinguishes Citromycin from Other Streptothricins

In contrast to many streptothricin antibiotics that exhibit potent antibacterial activity, Citromycin shows weak or no antibacterial effects in standard assays. In a 2018 study evaluating compounds isolated from Penicillium erubescens, Citromycin (1a) was tested against Gram-positive and Gram-negative reference strains but exhibited no growth inhibition. In contrast, a co-isolated compound, GKK1032B (8), inhibited all Gram-positive bacteria tested, and secalonic acid A (9) inhibited methicillin-resistant Staphylococcus aureus (MRSA) [1]. This functional divergence underscores that Citromycin is not a broad-spectrum antibiotic and should not be procured for such purposes.

Antibacterial Streptothricin Selectivity

Citromycin (CAS 37209-30-6): Recommended Research and Industrial Application Scenarios Based on Quantified Evidence


Metastasis Research: A Non-Cytotoxic Chemical Probe for ERK-Mediated Invasion

Citromycin is ideally suited for dissecting the molecular mechanisms of cancer cell invasion and metastasis, particularly in ovarian cancer models. Its lack of cytotoxicity (IC50 > 50 µM) allows researchers to study anti-invasive effects without confounding apoptotic or cell death pathways [1]. The compound specifically inhibits ERK1/2 signaling, downregulates MMP-2/9, and suppresses epithelial-mesenchymal transition (EMT) markers [1]. This makes Citromycin a valuable tool for validating the role of ERK signaling in metastatic progression and for screening combination therapies that target invasion.

Chemical Biology: Scaffold for Structure-Activity Relationship (SAR) Studies

The demonstrated structure-dependent toxicity and antibacterial activity of Citromycin and its derivatives (e.g., citromycinic acid with <50% toxicity, deformiminocitromycin with no antibacterial activity) provide a foundation for medicinal chemistry optimization [2]. Researchers can use Citromycin as a starting scaffold to synthesize analogs with improved potency or altered selectivity, guided by the known structural requirements for activity (e.g., lactam ring integrity, protection of the glycine terminal amino group) [2].

Natural Product Chemistry and Biosynthesis Research

Citromycin serves as a unique reference standard for studying the biosynthesis of streptothricin-like antibiotics. Its glycine-derived side chain, in place of the typical L-β-lysine, makes it a key compound for investigating the substrate specificity of tailoring enzymes in Streptomyces and Penicillium [3]. It can also be used as a chemotaxonomic marker for certain fungal species, including Penicillium restrictum, P. striatisporum, and P. bilaiae [4].

Negative Control for Antibacterial Screening

Given its established lack of activity against both Gram-positive and Gram-negative reference strains in standardized assays [5], Citromycin can be employed as a negative control compound in antibacterial drug discovery screens. This application is particularly relevant when screening libraries of streptothricin-like compounds or fungal extracts, where distinguishing between active and inactive components is critical.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Citromycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.